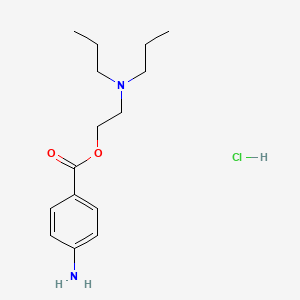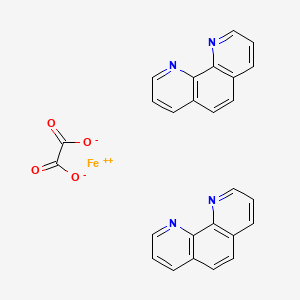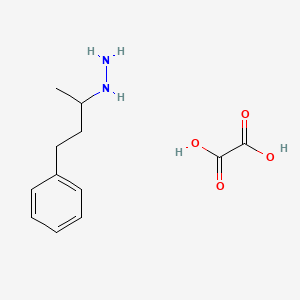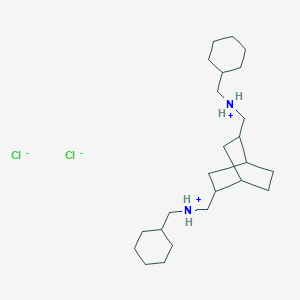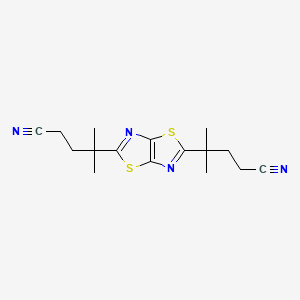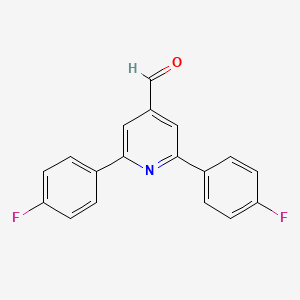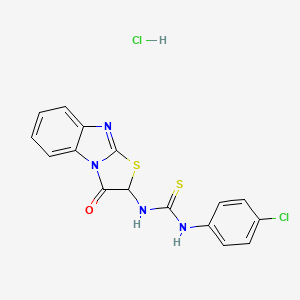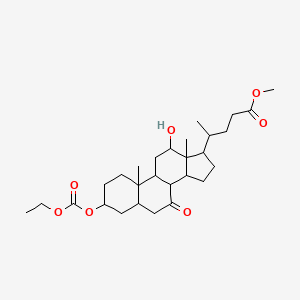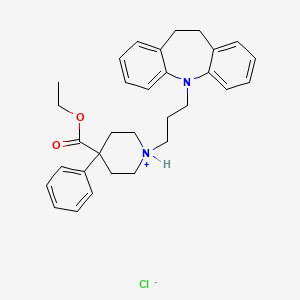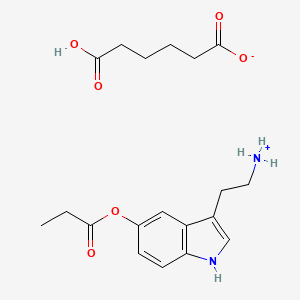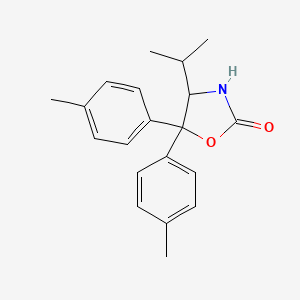
1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the reaction of 1,3-diaminopropane with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors allows for better control of reaction parameters and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride primarily undergoes substitution reactions due to the presence of reactive chloro groups. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Electrophilic Substitution: Electrophiles such as halogens and sulfonyl chlorides can react with the compound under acidic conditions.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications.
科学的研究の応用
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of microbial resistance and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and as a preservative in pharmaceutical formulations.
Industry: Utilized in water treatment processes, as a biocide in cooling towers, and in the formulation of cleaning agents.
作用機序
The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is unique in its dual functionality, combining both hydrophilic and hydrophobic properties. This allows it to be effective in a variety of environments and applications. Additionally, its specific molecular structure provides a broader spectrum of antimicrobial activity compared to some other quaternary ammonium compounds.
特性
CAS番号 |
34348-46-4 |
|---|---|
分子式 |
C13H30Cl4N2O3 |
分子量 |
404.2 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
GCBHIWKOWOZKPT-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


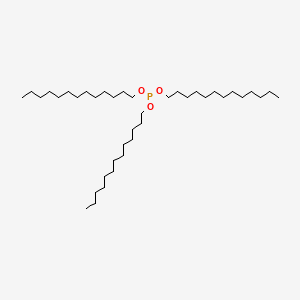
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
